1-(2-Pyridinylsulfonyl)-1H-benzotriazole
Overview
Description
1-(2-Pyridinylsulfonyl)-1H-benzotriazole is a chemical compound known for its unique structure and properties It is characterized by the presence of a pyridinylsulfonyl group attached to a benzotriazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Pyridinylsulfonyl)-1H-benzotriazole typically involves the reaction of 2-pyridinesulfonyl chloride with benzotriazole. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions often include:
- Solvent: Dichloromethane or acetonitrile
- Temperature: Room temperature to reflux
- Reaction Time: Several hours to overnight
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Pyridinylsulfonyl)-1H-benzotriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfonamide derivatives.
Substitution: The benzotriazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfone derivatives
Reduction: Sulfonamide derivatives
Substitution: Various substituted benzotriazole derivatives
Scientific Research Applications
1-(2-Pyridinylsulfonyl)-1H-benzotriazole has found applications in several scientific fields:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-Pyridinylsulfonyl)-1H-benzotriazole involves its interaction with specific molecular targets. The sulfonyl group is known to act as an electron-withdrawing group, which can influence the reactivity of the benzotriazole ring. This interaction can lead to the formation of stable complexes with various biological molecules, thereby exerting its effects.
Comparison with Similar Compounds
Sulfapyridine: A sulfonamide antibiotic with a similar sulfonyl group attached to a pyridine ring.
Relacatib: A compound with a pyridinylsulfonyl group used as an inhibitor of cathepsin K.
Uniqueness: 1-(2-Pyridinylsulfonyl)-1H-benzotriazole is unique due to the presence of both the benzotriazole and pyridinylsulfonyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-pyridin-2-ylsulfonylbenzotriazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2S/c16-18(17,11-7-3-4-8-12-11)15-10-6-2-1-5-9(10)13-14-15/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZUVNTAONYFQTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2S(=O)(=O)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397292 | |
Record name | 1-(2-Pyridinylsulfonyl)-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70397292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
678173-42-7 | |
Record name | 1-(2-Pyridinylsulfonyl)-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70397292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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